4-(2-(4-Bromophenoxy)acetamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Bromophenoxy)acetamido)butanoic acid is an organic compound with the molecular formula C12H14BrNO4 and a molecular weight of 316.15 g/mol This compound is characterized by the presence of a bromophenoxy group attached to an acetamido butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenoxy)acetamido)butanoic acid typically involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with butanoic acid in the presence of a catalyst to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Bromophenoxy)acetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding phenoxyacetamido butanoic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium fluoride (NaF), sodium chloride (NaCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bromophenol derivatives, while reduction can produce phenoxyacetamido butanoic acid .
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Bromophenoxy)acetamido)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(4-Bromophenoxy)acetamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with active sites on enzymes, potentially inhibiting their activity. Additionally, the acetamido butanoic acid backbone can facilitate binding to other molecular targets, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenoxy)butanoic acid: Similar structure but lacks the acetamido group.
4-(4-Fluorophenoxy)butanoic acid: Fluorine atom replaces the bromine atom.
4-(4-Chlorophenoxy)butanoic acid: Chlorine atom replaces the bromine atom.
Uniqueness
4-(2-(4-Bromophenoxy)acetamido)butanoic acid is unique due to the presence of both the bromophenoxy and acetamido groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C12H14BrNO4 |
---|---|
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
4-[[2-(4-bromophenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C12H14BrNO4/c13-9-3-5-10(6-4-9)18-8-11(15)14-7-1-2-12(16)17/h3-6H,1-2,7-8H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
UCFUWIWOFIWONO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)NCCCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.